molecular formula C10H7Cl2N3 B13094592 5-(2,5-Dichlorophenyl)pyrimidin-2-amine

5-(2,5-Dichlorophenyl)pyrimidin-2-amine

Cat. No.: B13094592
M. Wt: 240.09 g/mol
InChI Key: AQCBUODLXOMSMC-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)pyrimidin-2-amine is a compound that belongs to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Preparation Methods

The synthesis of 5-(2,5-Dichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,5-dichlorobenzonitrile with guanidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

5-(2,5-Dichlorophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

5-(2,5-Dichlorophenyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as heat shock protein HSP 90-alpha, which plays a role in protein folding and stabilization. By inhibiting this enzyme, the compound can disrupt cellular processes and induce cell death .

Comparison with Similar Compounds

5-(2,5-Dichlorophenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.09 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H7Cl2N3/c11-7-1-2-9(12)8(3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15)

InChI Key

AQCBUODLXOMSMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CN=C(N=C2)N)Cl

Origin of Product

United States

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